molecular formula C6H4F3NO4 B052499 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- CAS No. 5672-89-9

2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-

Cat. No. B052499
CAS RN: 5672-89-9
M. Wt: 211.1 g/mol
InChI Key: NIANZCQUVKPGSF-UHFFFAOYSA-N
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Description

“2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” is a chemical compound with the CAS Number: 5672-89-9 and a molecular weight of 211.1 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of “2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” is C6H4F3NO4 . More detailed structural information or 3D models might be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-” include a density of 1.6±0.1 g/cm3, a boiling point of 183.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol, a flash point of 64.7±30.1 °C, and an index of refraction of 1.439 .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

  • The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine serves as an effective organocatalyst in an asymmetric intramolecular aldol reaction, enabling the synthesis of bicyclo[4.3.0]nonane derivatives with high enantioselectivity. This process is notable for its rare combination of an aldehyde acting as a nucleophile and a ketone as an electrophile (Hayashi et al., 2007).

Synthesis of Amino Acids

  • A "one-pot" procedure has been developed for the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) from 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and 1-[(4-methylphenyl)oxy]piperidine-2,6-dione through a Lossen-type reaction. This method yields excellent purities and efficiencies (Cal et al., 2012).

Trifluoroacetylation Reactions

  • The trifluoroacetylation of ketone O-vinyloximes using trifluoroacetic anhydride in the presence of pyridine leads to the formation of ketone oxime O-(trans-4,4,4-trifluoro-3-oxo-1-butenyl) ethers with high stereoselectivity and yields ranging from 43-54% (Vasil’tsov et al., 2001).

Synthesis of Pyrrolidine Derivatives

  • A novel method for the synthesis of trifluoromethylated and pyrrolidinedione-fused pyrrolidines has been developed through a three-component and decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides with commercially available trifluoroacetophenones. This method is both efficient and economical, producing only stoichiometric amounts of CO2 and H2O as byproducts (Zhang et al., 2017).

Catalyst-Induced Cyclisations

  • Trifluoromethanesulfonic (triflic) acid is highlighted as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This process demonstrates the versatility of sulfonamides as terminators in cationic cyclisations (Haskins & Knight, 2002).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANZCQUVKPGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446448
Record name 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-

CAS RN

5672-89-9
Record name 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Trifluoroacetate
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